N,N-Dimethyl-his-ome
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Overview
Description
N,N-Dimethyl-his-ome, also known as N,N-dimethyl-L-histidine methyl ester, is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a dimethylamino group attached to the histidine methyl ester, making it a derivative of the amino acid histidine. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-his-ome can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of histidine methyl ester with dimethylamine. The reaction typically occurs under mild conditions, using a suitable solvent such as methanol or ethanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the rapid and efficient production of the compound by precisely controlling reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow synthesis is advantageous for large-scale production due to its scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-his-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-his-ome has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-his-ome involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This compound may also act as a ligand, binding to receptors and modulating their function . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
N,N-Dimethyl-his-ome can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Both compounds contain a dimethylamino group, but DMT is a well-known psychedelic compound with distinct pharmacological effects.
N,N-Dimethylformamide (DMF): DMF is a common solvent in organic synthesis, whereas this compound is primarily used as a research chemical.
N,N-Dimethylacetamide (DMA): Similar to DMF, DMA is used as a solvent and reagent in organic synthesis.
This compound is unique due to its specific structure and applications in research, particularly in the synthesis of biologically active molecules and its potential therapeutic uses .
Properties
IUPAC Name |
methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYETQVUKDKFP-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CN=CN1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426532 |
Source
|
Record name | N,N-Dimethyl-histidine-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170227-64-2 |
Source
|
Record name | N,N-Dimethyl-histidine-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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